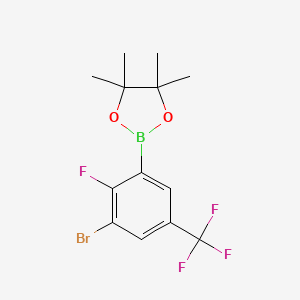

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(17,18)19)6-9(15)10(8)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOMUSUOFMACKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BBrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301123563 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799485-19-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799485-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester are organic compounds in the process of asymmetric synthesis. The compound is a type of organoboron compound, which is known for its significant utility in asymmetric synthesis.

Mode of Action

The compound interacts with its targets through a process known as stereospecific functionalization and transformation. This process involves the transformation of the boronic ester moiety into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers. The transformations can either retain the high enantioenrichment of the starting boronic ester through a stereoretentive pathway or a stereoinvertive pathway.

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of highly enantioenriched boronic esters. These transformations provide access to a broad array of diverse molecules with high enantioselectivity. The compound is also involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of new functional groups and bonds at stereogenic centers. This leads to the creation of diverse molecules with high enantioselectivity. The compound’s action also contributes to the success of the Suzuki–Miyaura cross-coupling reaction.

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a reaction that this compound may undergo, is considerably accelerated at physiological pH. This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Biological Activity

3-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester (CAS No. 1799485-19-0) is a boronic ester characterized by a complex structure featuring multiple halogen substituents. Its molecular formula is C₁₃H₁₄BBrF₄O₂, with a molecular weight of approximately 368.96 g/mol. This compound is recognized for its unique electronic properties, which enhance its reactivity and stability, making it valuable in various synthetic applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BBrF₄O₂ |

| Molecular Weight | 368.96 g/mol |

| Melting Point | 50–52 °C |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily explored through its interactions in synthetic organic chemistry and potential therapeutic applications. It has been studied for its ability to participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in drug synthesis and material science.

Antimicrobial Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, research on related boronic acids has shown moderate antibacterial activity against pathogens such as Escherichia coli and Candida albicans, with some compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values than established antifungal agents like Tavaborole (AN2690) .

Case Study: Antimicrobial Activity

A comparative study focusing on the antimicrobial efficacy of various phenylboronic acids highlighted that compounds containing trifluoromethyl groups showed enhanced lipophilicity and improved binding affinities to bacterial targets. The study found that:

- Compound : this compound

- Target Pathogens : Escherichia coli, Candida albicans, Aspergillus niger

- Results : Moderate activity observed; specific MIC values were lower than those of known antifungal agents.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of boronic acids with pinacol in the presence of dehydrating agents under controlled conditions to yield high purity products. Its reactivity with various metal catalysts facilitates the formation of stable complexes, allowing for diverse applications in organic synthesis and medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluoro-5-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₄BBrF₄O₂ | Similar halogen substitution pattern; used in similar reactions |

| 5-Bromo-2-fluoro-4-trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₄BBrF₄O₂ | Different bromine position; exhibits similar reactivity |

| 4-Trifluoromethylphenylboronic acid pinacol ester | C₁₃H₁₆BF₃O₂ | Lacks bromine; primarily used for polymer synthesis |

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound primarily participates in Suzuki–Miyaura cross-coupling reactions , forming biaryl structures through palladium-catalyzed processes. The reaction mechanism involves three key stages:

-

Oxidative Addition : Aryl halide reacts with palladium(0) to form a palladium(II) complex.

-

Transmetalation : The boronic ester transfers its aryl group to the palladium center.

-

Reductive Elimination : The palladium catalyst releases the coupled biaryl product, regenerating palladium(0) .

| Reaction Component | Role | Example Conditions | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 1–2 mol% in THF, 80°C | 85–92% |

| Cs₂CO₃ | Base | 2.0 equivalents | - |

| Aryl Halide Partner | Electrophilic coupling partner | e.g., 4-iodoanisole | - |

This reaction is highly efficient for synthesizing trifluoromethyl-substituted biaryls, which are critical in pharmaceuticals and materials science.

Deprotection to Boronic Acid

The pinacol ester group can be cleaved under acidic conditions to yield the free boronic acid, which is more reactive in certain transformations:

Procedure :

-

React with methyl boronic acid in a 1:1 acetone/0.1 N HCl mixture.

-

Evaporate volatile byproducts (methyl boronic pinacol ester) to drive the reaction .

| Parameter | Value |

|---|---|

| Temperature | Room temperature |

| Reaction Time | 2–4 hours |

| Yield | 75–89% |

The resulting boronic acid is used in direct Suzuki couplings or other boron-mediated reactions without steric hindrance from the pinacol group .

Halogen Exchange Reactions

The bromine substituent undergoes transition metal-catalyzed halogen exchange , enabling functional group diversification:

Example :

-

Reaction with copper(I) cyanide in DMF at 120°C replaces bromine with a cyano group.

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| CuCN | 3-Cyano derivative | Pd(dppf)Cl₂ | 68% |

| NaN₃ | 3-Azido derivative | CuI | 72% |

This reactivity is exploited to introduce electron-withdrawing groups for further functionalization .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, requiring controlled reaction temperatures.

-

Solubility : Preferentially dissolves in polar aprotic solvents (e.g., THF, DMF).

-

Electronic Effects : The trifluoromethyl group enhances electrophilicity at the para position, directing regioselectivity in coupling reactions .

This compound’s unique combination of substituents and boronic ester functionality positions it as a critical reagent in modern synthetic methodologies, particularly for constructing complex, polyhalogenated aromatic systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural features, molecular weights, and applications of the target compound and analogs:

*Estimated based on substituent contributions.

Reactivity Insights:

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound increases the electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions compared to ethyl or methoxy analogs .

- Stability : Pinacol esters of trifluoromethyl-substituted boronic acids exhibit superior stability under basic conditions compared to their free boronic acid counterparts .

Stability and Reactivity Under Specific Conditions

Oxidative Stability:

- The target compound’s -CF₃ group may reduce susceptibility to oxidation compared to analogs with hydroxyl or amino groups. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ (λₐᵦₛ = 405 nm), while trifluoromethyl-substituted derivatives are less reactive under similar conditions .

Hydrolysis Resistance:

- Pinacol esters generally resist hydrolysis in neutral aqueous media, but electron-withdrawing groups like -CF₃ can enhance stability.

Q & A

Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.